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Compound of Interest

Compound Name:
tert-butyl N-[cis-2-methylazetidin-

3-yl]carbamate

CAS No.: 2007915-43-5

Cat. No.: B2724704

Get Quote

Executive Summary
The azetidine ring—a four-membered nitrogen heterocycle—has transcended its historical

reputation as a mere "strained curiosity" to become a cornerstone of modern drug design.[1][2]

No longer just a homolog of pyrrolidine, the azetidine core offers a unique vector for optimizing

physicochemical properties (PCP). By lowering lipophilicity (

) while maintaining metabolic stability and rigidifying substituent vectors, azetidines serve as
superior bioisosteres for gem-dimethyl groups, carbonyls, and larger saturated heterocycles
like piperidine or morpholine.

This guide details the strategic application of novel azetidine architectures—specifically

spirocyclic and C3-functionalized variants—providing actionable synthetic protocols and

decision frameworks for medicinal chemists.

The Azetidine Advantage: Physicochemical
Rationale
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The transition from a six-membered ring (piperidine) or five-membered ring (pyrrolidine) to a

four-membered azetidine is not merely a reduction in size; it is a strategic alteration of the

molecular property profile.[3]

Comparative Physicochemical Profile
The high ring strain of azetidine (~25.4 kcal/mol) influences both its reactivity and its interaction

with biological targets.[1][4] Unlike the flexible chair conformation of piperidine, the azetidine

ring is puckered, offering distinct exit vectors for substituents.

Table 1: Comparative Properties of Saturated N-Heterocycles
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Property
Azetidine (

)

Pyrrolidine (

)

Piperidine (

)

Impact on
MedChem
Design

Ring Strain ~25.4 kcal/mol ~5.4 kcal/mol ~0 kcal/mol

High strain

enables unique

covalent inhibitor

designs and

strain-release

synthesis.

pKa (Conj. Acid) 11.3 11.3 11.2

High basicity

requires tuning

(e.g., via fluorine

substitution) to

improve

permeability.

Lipophilicity (

)
-1.0 (relative) -0.5 (relative) 0 (Baseline)

Azetidines

significantly

lower

, improving

metabolic

stability and

solubility.

Ligand Efficiency High Moderate Moderate

Lower MW with

retained potency

increases Ligand

Efficiency (LE).

Metabolic

Liability
Low (Ring) Moderate

High (

-oxidation)

Azetidines resist

P450

-oxidation better

than larger rings

due to geometric

constraints.
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The "Gem-Dimethyl" Bioisostere Effect
A unique application of the azetidine ring is its ability to mimic a gem-dimethyl group or a

carbonyl. The C2-N-C4 angle (~90°) approximates the bond angle of a

carbonyl carbon or the steric bulk of a gem-dimethyl group, but with the added benefit of a
solubilizing basic nitrogen.

Decision Framework: Selecting the Azetidine
Scaffold
The following decision matrix guides the selection of specific azetidine subclasses based on

the medicinal chemistry problem being solved (e.g., solubility, metabolic hot spots, or vector

alignment).

MedChem Challenge

Poor Solubility / High LogDMetabolic Instability (P450) Vector/Geometry Optimization

Spirocyclic Azetidines
(e.g., 2-oxa-6-azaspiro[3.3]heptane)

Bioisostere for Morpholine

3,3-Difluoroazetidine
(Lowers pKa, blocks metabolism)

Block oxidative sites Orthogonal exit vector

Bicyclo[1.1.1]pentane / Fused Azetidines
(Rigid linear spacers)

Linear exit vector

Click to download full resolution via product page

Figure 1: Strategic decision tree for incorporating azetidine moieties into lead compounds.

Novel Architectures: Spirocyclic Azetidines
While simple 3-substituted azetidines are common, spirocyclic azetidines (specifically

spiro[3.3]heptanes) represent the cutting edge. They are rigid, three-dimensional, and serve as
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excellent bioisosteres for piperazine and morpholine.

The "Angular" vs. "Linear" Advantage[5]
Linear (2,6-diazaspiro[3.3]heptane): Aligns substituents 180° apart, mimicking the vector of

piperazine but with a distinct span.

Angular (1,6-diazaspiro[3.3]heptane): Provides a "kinked" vector, accessing chemical space

unavailable to standard rings.

Experimental Protocol: Synthesis of 2-oxa-6-
azaspiro[3.3]heptane
This scaffold is a premier bioisostere for morpholine, offering reduced lipophilicity. The

synthesis utilizes a "strain-release" strategy or cyclization from a functionalized oxetane. Below

is a robust protocol adapted from recent high-impact methodologies (e.g., Carreira et al.,

Mykhailiuk et al.).

Objective: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate.

Reagents:

3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromopentaerythritol derivative)

p-Toluenesulfonyl chloride (TsCl)

Benzylamine (

)

n-Butyllithium (

) or NaH

Di-tert-butyl dicarbonate (

)

Step-by-Step Methodology:
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Formation of the Oxetane Core:

Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq) in dry THF.

Add NaH (1.1 eq) at 0°C to effect intramolecular cyclization via displacement of one

bromide.

Mechanism:[1][2][5][6] The alkoxide attacks the

-carbon, closing the oxetane ring (3,3-bis(bromomethyl)oxetane).

QC Check: NMR should show characteristic oxetane protons (~4.4 ppm).

Spiro-Cyclization (The Critical Step):

Treat the 3,3-bis(bromomethyl)oxetane with Benzylamine (1.0 eq) in refluxing acetonitrile

with

(3.0 eq).

Causality: The amine performs a double nucleophilic substitution (

). The first displacement forms a tertiary amine; the second is an intramolecular ring
closure to form the azetidine ring fused at the spiro center.

Note: High dilution is recommended (0.05 M) to prevent intermolecular polymerization.

Debenzylation and Protection:

Subject the N-benzyl spirocycle to hydrogenolysis (

, Pd/C, MeOH).

Immediately treat the crude secondary amine with

and

in DCM.
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Why: The free spiro-amine is highly polar and volatile; Boc-protection facilitates isolation

and purification.

Purification:

Silica gel chromatography (Hexane/EtOAc).

Yield: Typically 40-60% overall.

Synthetic Workflow Visualization
The following diagram illustrates the pathway for accessing C3-functionalized azetidines via

Strain-Release Homologation, a method popularized by the Aggarwal and Baran groups for

accessing novel chemical space.

Bicyclo[1.1.0]butane
(BCP) Precursor

Strain-Release
Ring Opening

 Nucleophilic Attack
at Bridgehead

Organometallic / Radical
(R-Li or R-MgX)

1,3-Disubstituted
Azetidine

 Electrophilic Trapping
(E+)

Click to download full resolution via product page

Figure 2: Strain-release homologation of bicyclo[1.1.0]butanes to generate 1,3-disubstituted

azetidines.

Case Studies: Azetidines in Approved Drugs[2][6][8]
[9]
Cobimetinib (Cotellic)

Target: MEK1/2 (Melanoma).

Structure: Contains a 3-fluoro-azetidine moiety.[7]

Role of Azetidine: The azetidine ring serves as a metabolically stable scaffold that positions

the fluorine atom to interact with the ATP-binding pocket. The 3-fluoro substitution lowers the

basicity of the nitrogen, improving oral bioavailability compared to a piperidine analog.
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Baricitinib (Olumiant)
Target: JAK1/JAK2 (Rheumatoid Arthritis).

Structure: Features an N-sulfonyl azetidine linked to a pyrazole.

Role of Azetidine: Acts as a rigid spacer.[4] The cyanomethyl substituent on the azetidine (via

a quaternary center) engages in critical hydrophobic interactions while maintaining a low

molecular weight profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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